2,4,5-Trimethoxystyrene

描述

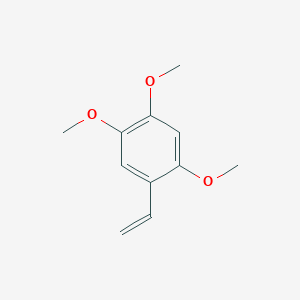

2,4,5-Trimethoxystyrene is an organic compound that belongs to the class of phenylpropanoids. It is characterized by a styrene backbone with three methoxy groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its presence in various plant species and has been studied for its potential biological activities, including anti-inflammatory and insecticidal properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxystyrene typically involves the following steps:

Starting Material: The synthesis often begins with 2,4,5-trimethoxybenzaldehyde.

Wittig Reaction: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding styrene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

化学反应分析

Photochemical [2+2] Cycloaddition

The compound undergoes UV-induced [2+2] cycloaddition to form cyclobutane dimers. This reaction is central to the biosynthesis of pellucidin A , a lignan with a fused cyclobutane core .

Table 1: Dimerization Conditions and Yields

| Reaction Conditions | Catalyst/Additive | Yield (%) | Product | Source |

|---|---|---|---|---|

| UV light, RT, 5 days | Anthracene | 54 | 2,4,5-Trimethoxystyrene dimer | |

| Organic single electron relay system | Anthracene | 80 | Pellucidin A |

Mechanistic Insights :

-

Anthracene acts as an electron relay, stabilizing intermediates and suppressing cycloreversion .

-

Exclusive regioselectivity (>20:1 dr) and stereochemical retention are observed .

Halogenation

Reaction with chlorine sources produces β-chloro derivatives, though specific data for this compound remains limited. Analogous styrenes (e.g., 3,4,5-trimethoxystyrene) form β-chloro esters in >78% yield under photocatalytic conditions .

Oxidative Coupling

Theoretical studies propose oxidative coupling of 2,4,5-trihydroxystyrene units followed by methylation as an alternative biosynthetic route, though experimental validation is pending .

Stability and Reactivity

科学研究应用

Chemical Properties and Structure

2,4,5-Trimethoxystyrene is characterized by a styrene backbone with three methoxy groups attached at the 2, 4, and 5 positions of the benzene ring. This unique structure contributes to its diverse biological activities and potential applications in different sectors.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a versatile precursor in the synthesis of various organic compounds and materials.

- Polymer Chemistry : It is utilized in developing specialty polymers with unique properties due to its reactive methoxy groups.

Biological Applications

- Insecticidal Properties : Research indicates that this compound exhibits insecticidal activity against pests such as Spodoptera frugiperda, making it a candidate for eco-friendly pest control solutions .

- Anti-inflammatory Activity : Studies have shown that this compound inhibits pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), suggesting its potential in treating inflammatory diseases .

- Antimicrobial and Antifungal Activities : The compound has demonstrated effectiveness against various microbial strains, contributing to its application in developing natural antimicrobial agents .

Medical Applications

- Antitumor Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain tumor cell lines. This opens avenues for further research into its potential as a therapeutic agent in cancer treatment .

- Analgesic Properties : The compound has been noted for its analgesic effects, which could lead to new pain management therapies .

Data Tables

Case Study 1: Insecticidal Activity

A study investigated the efficacy of this compound against Spodoptera frugiperda. The results demonstrated a significant reduction in pest populations when treated with this compound compared to controls. This suggests its viability as a natural insecticide alternative .

Case Study 2: Anti-inflammatory Effects

Research conducted on inflammatory models showed that this compound effectively reduced inflammation markers. This study supports its potential use in developing anti-inflammatory drugs .

Case Study 3: Antitumor Potential

In vitro studies evaluating the cytotoxicity of this compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

作用机制

The mechanism of action of 2,4,5-trimethoxystyrene involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Insecticidal Activity: It affects the nervous system of insects, leading to paralysis and death.

相似化合物的比较

2,4,5-Trimethoxystyrene can be compared with other similar compounds, such as:

2,4,5-Trimethoxybenzaldehyde: Shares the same methoxy substitution pattern but differs in the functional group attached to the benzene ring.

2,4,5-Trimethoxycinnamic Acid: Similar in structure but contains a carboxylic acid group instead of a vinyl group.

2,4,5-Trimethoxybenzoic Acid: Another related compound with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its styrene backbone, which allows it to undergo polymerization and other reactions that are not possible with its aldehyde or acid counterparts. This makes it a versatile compound for various applications in research and industry .

生物活性

2,4,5-Trimethoxystyrene is a phenylpropanoid compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential applications in medicine and agriculture.

This compound is characterized by the presence of three methoxy groups attached to a styrene backbone. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound can be derived from various plant sources, particularly those belonging to the Peperomia and Duguetia genera.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study on Peperomia pellucida, this compound was identified in leaf extracts and demonstrated activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different extracts ranged from 19.5 to 2500 μg/mL, showcasing its potential as an antimicrobial agent .

2. Antitumor Activity

This compound has been investigated for its antitumor properties. A study reported its effectiveness against several cancer cell lines, including human hepatocellular carcinoma and melanoma. The compound exhibited IC50 values ranging from 13.0 to 36.04 μg/mL across different cell lines . Moreover, in vivo studies on C57BL/6 mice showed tumor growth inhibition rates of up to 37.52% at specific dosages .

3. Anti-inflammatory and Analgesic Effects

The compound has also been linked to anti-inflammatory and analgesic activities. Various studies have reported its efficacy in reducing inflammation and pain responses in experimental models. For instance, extracts containing this compound were shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Study on Peperomia pellucida

A significant study focused on the effects of rhizobacteria on the production of secondary metabolites in Peperomia pellucida. It was found that inoculation with specific bacteria increased the levels of this compound in the plant at 30 days post-inoculation (dpi), suggesting that microbial interactions can enhance the biosynthesis of beneficial compounds .

Essential Oils Analysis

In another investigation into essential oils from Duguetia species, this compound constituted approximately 19% of the oil composition. These oils demonstrated significant antioxidant activity and cytotoxic effects against various cancer cell lines . The essential oils also showed promising results in inhibiting lipid peroxidation and exhibiting anti-cancer properties.

Data Tables

属性

IUPAC Name |

1-ethenyl-2,4,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAINMNHDGRVBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170051 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-03-7 | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。